molecular formula C19H21ClN2O B2490614 (2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide CAS No. 1164553-73-4

(2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide

Cat. No.: B2490614
CAS No.: 1164553-73-4
M. Wt: 328.84
InChI Key: TVIYXXFKSQTYGQ-ZROIWOOFSA-N
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Description

(2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 4-(diethylamino)aniline.

    Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with 4-(diethylamino)aniline in the presence of a base such as sodium hydroxide to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to form the corresponding amine.

    Amidation: The amine is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide: An isomer with a different configuration around the double bond.

    (2Z)-3-(2-bromophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide: A similar compound with a bromine atom instead of chlorine.

    (2Z)-3-(2-chlorophenyl)-N-[4-(dimethylamino)phenyl]prop-2-enamide: A similar compound with a dimethylamino group instead of a diethylamino group.

Uniqueness

(2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound (2Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide , also known by its chemical structure C21H23ClN4O, has garnered attention in recent pharmacological research for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone with a 2-chlorophenyl and a 4-diethylaminophenyl substituent. Its molecular formula is C21H23ClN4O, indicating the presence of chlorine, nitrogen, and oxygen atoms, which contribute to its reactivity and biological profile.

PropertyValue
Molecular FormulaC21H23ClN4O
Molecular Weight372.88 g/mol
LogP3.5
SolubilitySoluble in DMSO

Research indicates that compounds similar to This compound exhibit various mechanisms of action, primarily through enzyme inhibition and receptor modulation. For instance, studies have shown that derivatives can act as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. A related compound demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg within 24 hours, suggesting potential applications in diabetes management .

Antiviral and Antimicrobial Properties

The compound's structural features suggest possible antiviral activity. Analogues of similar compounds have shown effectiveness against human adenoviruses (HAdV), with selectivity indexes exceeding 100. For example, one derivative exhibited an IC50 value of 0.27 μM against HAdV while maintaining low cytotoxicity . This highlights the potential for developing antiviral agents from this chemical class.

Case Studies

  • DPP-4 Inhibition : A study on related compounds demonstrated significant DPP-4 inhibition, leading to improved glucose tolerance comparable to established treatments like omarigliptin. This suggests that the compound may have similar antidiabetic properties .
  • Antiviral Activity : Research on analogues indicated that certain derivatives effectively target viral DNA replication processes, showing promise for therapeutic use against viral infections .
  • Fungicidal Potential : The compound's structure aligns with known fungicides, indicating potential applications in agricultural settings. Further exploration is needed to confirm this activity .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary findings suggest favorable pharmacokinetic properties with low toxicity levels observed in animal models.

Comparative Analysis with Similar Compounds

A comparative analysis of various compounds with similar structures reveals differing potency levels against specific biological targets:

Compound NameBiological ActivityIC50 (μM)Selectivity Index
This compoundPotential DPP-4 inhibitorTBDTBD
Compound A (DPP-4 Inhibitor)DPP-4 Inhibition2.0>100
Compound B (HAdV Inhibitor)HAdV Inhibition0.27>100

Properties

IUPAC Name

(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c1-3-22(4-2)17-12-10-16(11-13-17)21-19(23)14-9-15-7-5-6-8-18(15)20/h5-14H,3-4H2,1-2H3,(H,21,23)/b14-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVIYXXFKSQTYGQ-ZROIWOOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C\C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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